3,5-Dibromo-4-(dimethoxymethyl)pyridine
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Overview
Description
3,5-Dibromo-4-(dimethoxymethyl)pyridine is an organic compound with the molecular formula C8H9Br2NO2 and a molecular weight of 310.97 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms and a dimethoxymethyl group in its structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-(dimethoxymethyl)pyridine typically involves the bromination of 4-(dimethoxymethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-(dimethoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 3,5-dibromo-4-formylpyridine or 3,5-dibromo-4-carboxypyridine.
Reduction: Formation of 3,5-dibromopyridine or fully reduced pyridine derivatives.
Scientific Research Applications
3,5-Dibromo-4-(dimethoxymethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-(dimethoxymethyl)pyridine involves its interaction with specific molecular targets. The bromine atoms and the dimethoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-4-(dimethoxymethyl)pyridine
- 3,5-Dibromo-4-methylpyridine
- 3,5-Dibromo-4-hydroxymethylpyridine
Uniqueness
3,5-Dibromo-4-(dimethoxymethyl)pyridine is unique due to the presence of both bromine atoms and a dimethoxymethyl group, which confer distinct reactivity and selectivity in chemical reactions. This combination of functional groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3,5-dibromo-4-(dimethoxymethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO2/c1-12-8(13-2)7-5(9)3-11-4-6(7)10/h3-4,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGKUUJFZKDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=NC=C1Br)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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